4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole
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Overview
Description
4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a phenyl group attached to a tetrahydrocyclopenta[b]indole core. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through several methods. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with cyclopentanone under acidic conditions . Another approach is the one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid and high-yielding . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields hexahydro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s indole core allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole can be compared to other indole derivatives, such as:
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the phenyl group, making it less complex and potentially less active in certain biological assays.
Tetrahydrocarbazoles: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H15N |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-phenyl-2,3-dihydro-1H-cyclopenta[b]indole |
InChI |
InChI=1S/C17H15N/c1-2-7-13(8-3-1)18-16-11-5-4-9-14(16)15-10-6-12-17(15)18/h1-5,7-9,11H,6,10,12H2 |
InChI Key |
JZQZATJZVUWISV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC=CC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
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